molecular formula C12H15ClN2O3 B5058713 tert-butyl 2-(3-chlorobenzoyl)hydrazinecarboxylate

tert-butyl 2-(3-chlorobenzoyl)hydrazinecarboxylate

Cat. No.: B5058713
M. Wt: 270.71 g/mol
InChI Key: OYHLWWVATCHCOU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-chlorobenzoyl)hydrazinecarboxylate: is an organic compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a tert-butyl group, a 3-chlorobenzoyl group, and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-chlorobenzoyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(3-chlorobenzoyl)hydrazinecarboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarboxylates.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
  • Employed in the synthesis of complex organic molecules and intermediates .

Biology:

  • Investigated for its potential use in the development of new pharmaceuticals and biologically active compounds .

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific biological pathways .

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-chlorobenzoyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. The hydrazine moiety is particularly reactive and can participate in various chemical reactions, influencing the biological activity of the compound .

Comparison with Similar Compounds

    tert-Butylhydrazine: A related compound with similar reactivity but lacking the 3-chlorobenzoyl group.

    tert-Butyl carbazate: Another related compound used in similar applications but with different functional groups.

Uniqueness: tert-Butyl 2-(3-chlorobenzoyl)hydrazinecarboxylate is unique due to the presence of both the tert-butyl and 3-chlorobenzoyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(3-chlorobenzoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-5-4-6-9(13)7-8/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHLWWVATCHCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (4.41 g, colorless powder) was synthesized from 3-chlorobenzoyl chloride (2 mL) and tert-butyl carbazate (2.49 g), as in Reference Example P-Q1b.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two

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